5,6-Dimethoxy-2H-1-benzopyran-2-one
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Overview
Description
5,6-Dimethoxy-coumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. 5,6-Dimethoxy-coumarin, in particular, has gained attention due to its unique chemical structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-coumarin typically involves the methoxylation of coumarin derivatives. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For 5,6-dimethoxy-coumarin, the starting material is often 5,6-dihydroxy-coumarin, which undergoes methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 5,6-dimethoxy-coumarin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-coumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro-coumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield coumarin-quinones, while reduction can produce dihydro-coumarins. Substitution reactions can introduce various functional groups, leading to a wide range of coumarin derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-coumarin involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for neurotransmission . Additionally, it can modulate signaling pathways, such as the MAPK and PI3K-Akt pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
5,6-Dimethoxy-coumarin can be compared with other coumarin derivatives such as:
Scopoletin (6-methoxy-7-hydroxy-coumarin): Known for its anti-inflammatory and antioxidant properties.
Esculetin (6,7-dihydroxy-coumarin): Exhibits strong antioxidant and anti-inflammatory activities.
Umbelliferone (7-hydroxy-coumarin): Used as a fluorescent probe and has various pharmacological activities.
Compared to these compounds, 5,6-dimethoxy-coumarin is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its dual methoxy groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Properties
CAS No. |
5630-38-6 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5,6-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-9-5-4-8-7(11(9)14-2)3-6-10(12)15-8/h3-6H,1-2H3 |
InChI Key |
JEDURWYGTYJDPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=O)C=C2)OC |
Origin of Product |
United States |
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